3,3'-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)
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Overview
Description
3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) is a complex organic compound with a molecular formula of C25H15NO8 It is known for its unique structural features, which include a nitrophenyl group and two hydroxy-thiochromenone moieties
Preparation Methods
The synthesis of 3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 4-hydroxy-2H-thiochromen-2-one derivatives under basic conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and requires careful control of temperature and reaction time to achieve high yields .
Chemical Reactions Analysis
3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or triethylamine. Major products formed from these reactions include quinones, amines, and various substituted derivatives .
Scientific Research Applications
3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) involves the selective induction of apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which leads to the activation of p53-mediated apoptotic pathways. The compound decreases mitochondrial membrane potential and causes DNA fragmentation, ultimately resulting in cell death. Additionally, it inhibits the nuclear localization of NF-κB and downregulates the COX-2/PTGES2 cascade and MMP-2, reducing the proliferation, survival, and migration of cancer cells .
Comparison with Similar Compounds
Similar compounds to 3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) include other bis-coumarin derivatives and nitrophenyl-containing compounds. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example:
3,3’-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one): Similar structure but with a chromenone moiety instead of thiochromenone.
3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one): Similar structure but with a chromenone moiety instead of thiochromenone.
The uniqueness of 3,3’-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H15NO6S2 |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
2-hydroxy-3-[(2-hydroxy-4-oxothiochromen-3-yl)-(3-nitrophenyl)methyl]thiochromen-4-one |
InChI |
InChI=1S/C25H15NO6S2/c27-22-15-8-1-3-10-17(15)33-24(29)20(22)19(13-6-5-7-14(12-13)26(31)32)21-23(28)16-9-2-4-11-18(16)34-25(21)30/h1-12,19,29-30H |
InChI Key |
JMODBWBBHLUNNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(S2)O)C(C3=CC(=CC=C3)[N+](=O)[O-])C4=C(SC5=CC=CC=C5C4=O)O |
Origin of Product |
United States |
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